Bis(2-ethylhexyl) oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

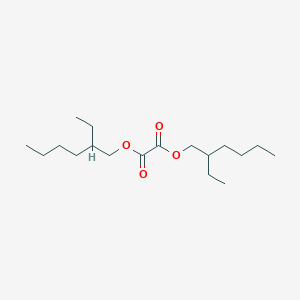

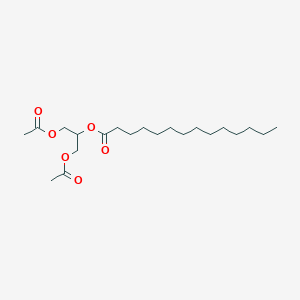

Bis(2-ethylhexyl) oxalate (BEHO) is a chemical compound that belongs to the family of dialkyl oxalates. It is a clear, colorless liquid that is soluble in organic solvents such as chloroform, benzene, and toluene. BEHO is widely used in various fields such as analytical chemistry, material science, and pharmaceuticals due to its unique properties.

Mechanism of Action

Bis(2-ethylhexyl) oxalate has a unique mechanism of action due to its chemical structure. It forms hydrogen bonds with other molecules, which can lead to changes in their physical and chemical properties. Bis(2-ethylhexyl) oxalate can also interact with biological molecules such as proteins and lipids, leading to changes in their structure and function.

Biochemical and Physiological Effects:

Bis(2-ethylhexyl) oxalate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases such as cancer and cardiovascular disease. Bis(2-ethylhexyl) oxalate has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Bis(2-ethylhexyl) oxalate has several advantages for lab experiments. It is a stable and non-volatile compound, which makes it easy to handle and store. It is also a good solvent for various organic compounds, which makes it useful in the extraction and purification of these compounds. However, Bis(2-ethylhexyl) oxalate has some limitations for lab experiments. It is not a very polar solvent, which makes it unsuitable for the extraction of polar compounds. It is also not compatible with some analytical techniques such as gas chromatography.

Future Directions

There are several future directions for the use of Bis(2-ethylhexyl) oxalate in scientific research. One area of interest is the use of Bis(2-ethylhexyl) oxalate as a plasticizer in the production of biodegradable plastics. Another area of interest is the use of Bis(2-ethylhexyl) oxalate as a solvent for the extraction of bioactive compounds from natural sources such as plants and marine organisms. Additionally, Bis(2-ethylhexyl) oxalate can be used as a surfactant in the production of nanoemulsions, which have applications in drug delivery and food technology. Finally, Bis(2-ethylhexyl) oxalate can be used as a lubricant in the production of high-performance metalworking fluids.

Synthesis Methods

Bis(2-ethylhexyl) oxalate can be synthesized by the reaction of 2-ethylhexanol and oxalic acid in the presence of a catalyst such as sulfuric acid. The reaction produces Bis(2-ethylhexyl) oxalate and water as by-products. The purity of the synthesized Bis(2-ethylhexyl) oxalate can be improved by distillation and recrystallization.

Scientific Research Applications

Bis(2-ethylhexyl) oxalate has been extensively used in scientific research due to its unique properties. It is used as a solvent for various organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and fullerenes. Bis(2-ethylhexyl) oxalate is also used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and flooring. Additionally, Bis(2-ethylhexyl) oxalate is used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of emulsions.

properties

CAS RN |

13675-20-2 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

bis(2-ethylhexyl) oxalate |

InChI |

InChI=1S/C18H34O4/c1-5-9-11-15(7-3)13-21-17(19)18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

UNJCTNQOWIWHFN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |

synonyms |

Oxalic acid bis(2-ethylhexyl) ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)